1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene
Overview
Description
1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO3. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and nitro groups. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration, halogenation, and methoxylation processes. These reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group (-OH) using oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3), potassium fluoride (KF).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products:
Reduction: 1-Chloro-5-fluoro-4-methoxy-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Chloro-5-fluoro-4-hydroxy-2-nitrobenzene
Scientific Research Applications
1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene can be compared with similar compounds such as:
1-Chloro-4-fluoro-2-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in chemical properties and uses.
1-Methoxy-2-chloro-4-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-chloro-5-fluoro-4-methoxy-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZDJFLDZSXELI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268899 | |
Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98404-03-6 | |
Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98404-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.